

# In-Depth Technical Guide: 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde

**Cat. No.:** B061418

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its commercial availability, a plausible synthetic route, and an exploration of its potential biological activities based on related structures.

## Commercial Availability

**1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde** is available from various chemical suppliers. The following table summarizes the available quantitative data from a selection of vendors to facilitate procurement for research purposes.

| Supplier                                        | CAS Number  | Molecular Formula                                 | Molecular Weight ( g/mol ) | Purity                            |
|-------------------------------------------------|-------------|---------------------------------------------------|----------------------------|-----------------------------------|
| J & K SCIENTIFIC LTD.                           | 175136-79-5 | C <sub>11</sub> H <sub>7</sub> Cl <sub>2</sub> NO | 240.09                     | Information not readily available |
| Meryer (Shanghai) Chemical Technology Co., Ltd. | 175136-79-5 | C <sub>11</sub> H <sub>7</sub> Cl <sub>2</sub> NO | 240.09                     | Information not readily available |
| Alfa Aesar                                      | 175136-79-5 | C <sub>11</sub> H <sub>7</sub> Cl <sub>2</sub> NO | 240.09                     | Information not readily available |
| Thermo Fisher Scientific                        | 175136-79-5 | C <sub>11</sub> H <sub>7</sub> Cl <sub>2</sub> NO | 240.09                     | Information not readily available |
| ChemUniverse                                    | 175136-79-5 | C <sub>11</sub> H <sub>7</sub> Cl <sub>2</sub> NO | 240.09                     | 96% <sup>[1]</sup>                |

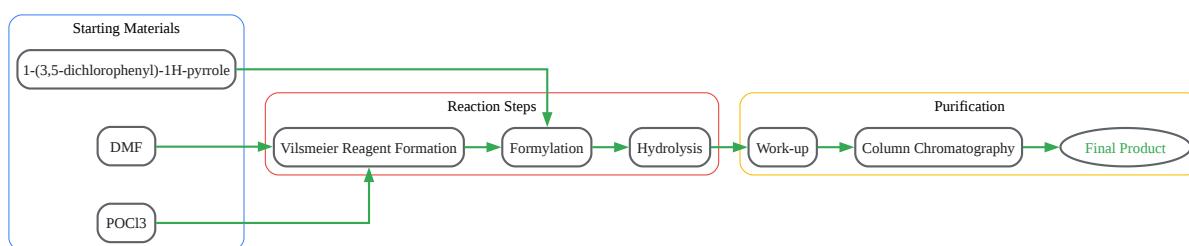
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

## Synthesis Protocol: Vilsmeier-Haack Reaction

The synthesis of **1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde** can be achieved via the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.<sup>[2][3][4]</sup> This reaction involves the use of a Vilsmeier reagent, typically generated *in situ* from phosphorus oxychloride (POCl<sub>3</sub>) and a substituted amide like N,N-dimethylformamide (DMF).<sup>[2][3][4]</sup>

## Experimental Protocol

### Materials:


- 1-(3,5-dichlorophenyl)-1H-pyrrole

- Phosphorus oxychloride ( $\text{POCl}_3$ )
- N,N-Dimethylformamide (DMF), anhydrous
- Dichloromethane (DCM), anhydrous
- Sodium acetate trihydrate
- Deionized water
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Ethyl acetate
- Hexane

#### Procedure:

- **Vilsmeier Reagent Formation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Slowly add  $\text{POCl}_3$  (1.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5°C. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
- **Formylation:** Dissolve 1-(3,5-dichlorophenyl)-1H-pyrrole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Hydrolysis:** Upon completion of the reaction, cool the mixture back to 0°C. Slowly and carefully quench the reaction by the dropwise addition of a cold aqueous solution of sodium acetate trihydrate (5 equivalents).

- Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with DCM. Combine the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield **1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde**.



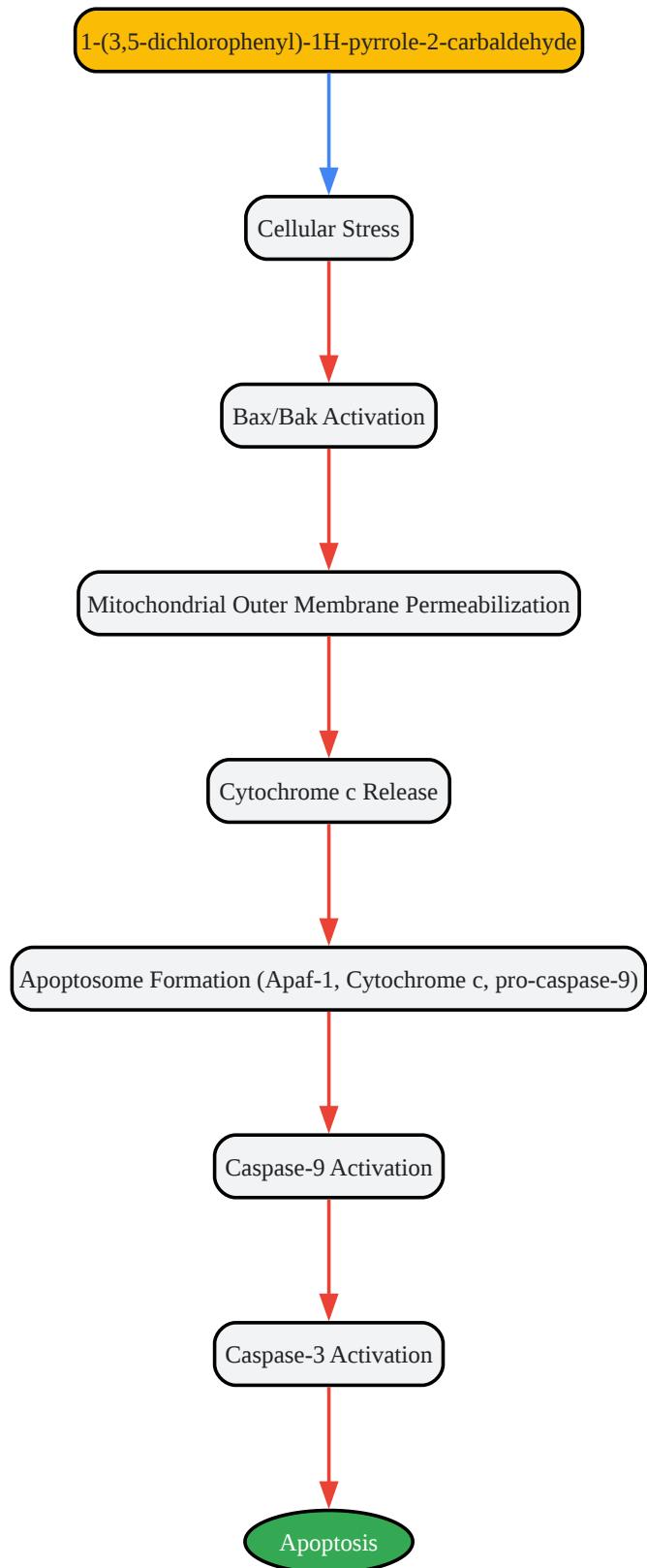
[Click to download full resolution via product page](#)

**Figure 1:** Synthetic workflow for **1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde**.

## Potential Biological Activity and Signaling Pathways

While no specific studies on the biological activity of **1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde** have been identified, the structural motifs present in this molecule suggest potential for anticancer activity.

## Inference from Related Compounds:


- **Dichlorophenyl Moiety:** Compounds containing a dichlorophenyl group have been investigated for their cytotoxic effects. For instance, 1,3-bis(3,5-dichlorophenyl) urea has

been shown to inhibit the survival and clonogenic potential of lung cancer and melanoma cells.

- Pyrrole-2-carbaldehyde Core: Various derivatives of pyrrole-2-carboxaldehyde have demonstrated a range of physiological activities, including cytotoxic effects against cancer cell lines.

**Hypothesized Mechanism of Action:** Based on the activities of structurally related compounds, it is plausible that **1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde** could induce apoptosis in cancer cells. A potential signaling pathway could involve the activation of the intrinsic (mitochondrial) apoptosis pathway. This is a common mechanism for many anticancer agents.

The hypothetical pathway could be initiated by cellular stress induced by the compound, leading to the activation of pro-apoptotic proteins such as Bax and Bak. This would, in turn, increase the permeability of the mitochondrial outer membrane, causing the release of cytochrome c into the cytoplasm. Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9 then triggers a cascade of executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, programmed cell death.



[Click to download full resolution via product page](#)

**Figure 2:** Hypothetical intrinsic apoptosis signaling pathway.

Disclaimer: The biological activity and signaling pathway described above are hypothetical and based on the analysis of structurally related compounds. Further experimental validation is required to confirm the actual biological effects of **1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde**. This information is intended for research and development purposes only.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemuniverse.com [chemuniverse.com]
- 2. 1-(3,5-DICHLOROPHENYL)-1H-PYRROLE-2-CARBALDEHYDE | 175136-79-5 [amp.chemicalbook.com]
- 3. 2,4-dichlorophenol induces apoptosis in primary hepatocytes of grass carp (Ctenopharyngodon idella) through mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b061418#commercial-suppliers-of-1-3-5-dichlorophenyl-1h-pyrrole-2-carbaldehyde>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)